2-{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenoxy}acetohydrazide
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Overview
Description
2-{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenoxy}acetohydrazide is a chemical compound with the molecular formula C10H15N5O2 and a molecular weight of 237.2584 This compound is known for its unique structure, which includes a triazene group and a phenoxyacetohydrazide moiety
Preparation Methods
The synthesis of 2-{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenoxy}acetohydrazide typically involves the reaction of 4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenol with chloroacetic acid hydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound .
Chemical Reactions Analysis
2-{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenoxy}acetohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding oxides or hydroxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Scientific Research Applications
2-{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenoxy}acetohydrazide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties. It is also being investigated for its potential use in drug development.
Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent for various diseases. Its unique structure and reactivity make it a promising candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 2-{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenoxy}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form covalent bonds with target proteins, leading to the inhibition or activation of specific biological pathways. Additionally, the triazene group can undergo metabolic activation, resulting in the formation of reactive intermediates that can interact with cellular components .
Comparison with Similar Compounds
2-{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenoxy}acetohydrazide can be compared with other similar compounds, such as:
2-{4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenoxy}acetohydrazone: This compound has a similar structure but differs in the presence of a hydrazone group instead of a hydrazide group.
4-[(1e)-3,3-Dimethyltriaz-1-en-1-yl]phenoxyacetic acid: This compound lacks the hydrazide group and has an acetic acid moiety instead.
This compound derivatives:
Properties
CAS No. |
34153-39-4 |
---|---|
Molecular Formula |
C10H15N5O2 |
Molecular Weight |
237.26 g/mol |
IUPAC Name |
2-[4-(dimethylaminodiazenyl)phenoxy]acetohydrazide |
InChI |
InChI=1S/C10H15N5O2/c1-15(2)14-13-8-3-5-9(6-4-8)17-7-10(16)12-11/h3-6H,7,11H2,1-2H3,(H,12,16) |
InChI Key |
CUFRRDCBASBNFZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N=NC1=CC=C(C=C1)OCC(=O)NN |
Origin of Product |
United States |
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